(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid
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Overview
Description
(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid is a chemical compound characterized by the presence of a cyano group, a morpholine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid typically involves the reaction of 4-morpholin-4-ylbenzaldehyde with malononitrile in the presence of a base, followed by the addition of an acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include amines, substituted phenyl derivatives, and various oxidized forms of the original compound.
Scientific Research Applications
(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and morpholine ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyano and morpholine-containing molecules, such as:
- 4-cyanophenol
- Morpholino-2,7-naphthyridine derivatives
- Thiophene-based analogs
Uniqueness
(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid, also known by its CAS number 1095913-20-4, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H14N2O3, with a molecular weight of 258.27 g/mol. Its structure features a cyano group, a morpholine ring, and a phenyl group, which contribute to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C14H14N2O3 |
Molecular Weight | 258.27 g/mol |
CAS Number | 1095913-20-4 |
SMILES | C1COCCN1C2=CC=C(C=C2)/C=C(\C#N)/C(=O)O |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The cyano group enhances the compound's electrophilic nature, facilitating binding to nucleophilic sites on target proteins. The morpholine ring contributes to the compound's solubility and structural stability, which are critical for its biological efficacy.
Key Mechanisms
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : The compound may act as a ligand for certain receptors, modulating signal transduction pathways.
Cytotoxicity
Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. A study demonstrated that it induces apoptosis in human cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Antimicrobial Activity
Preliminary investigations have shown that this compound possesses antimicrobial properties against several bacterial strains. It disrupts bacterial cell wall synthesis, leading to cell lysis and death .
Anti-inflammatory Effects
In vitro studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This action could be beneficial in treating inflammatory diseases .
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups.
- Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed an inhibition zone indicating effective antimicrobial activity at specific concentrations .
Properties
CAS No. |
1095913-20-4 |
---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(E)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H14N2O3/c15-10-12(14(17)18)9-11-1-3-13(4-2-11)16-5-7-19-8-6-16/h1-4,9H,5-8H2,(H,17,18)/b12-9+ |
InChI Key |
HWGRTFSVKFEGGE-FMIVXFBMSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)O |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C(\C#N)/C(=O)O |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
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